

N-Desmethyl Enzalutamide-d6 certificate of analysis explained

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Compound of Interest

Compound Name: N-Desmethyl Enzalutamide-d6

Cat. No.: B12425026

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An In-depth Technical Guide to the Certificate of Analysis for **N-Desmethyl Enzalutamide-d6**

Introduction

N-Desmethyl Enzalutamide-d6 is the deuterium-labeled stable isotope of N-Desmethyl Enzalutamide, the primary and pharmacologically active metabolite of the anti-prostate cancer drug, Enzalutamide.[1][2][3] As a stable isotope-labeled internal standard, it is a critical tool for researchers, scientists, and drug development professionals.[4][5] Its use in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), allows for precise and accurate quantification of N-Desmethyl Enzalutamide in biological matrices during pharmacokinetic, drug metabolism, and therapeutic drug monitoring studies.[4][6]

The Certificate of Analysis (CoA) is a formal document that accompanies a reference standard, providing essential information about its identity, purity, and quality.[7][8][9] This guide provides a detailed explanation of the data and experimental protocols typically presented in a CoA for **N-Desmethyl Enzalutamide-d6**, enabling users to interpret the information correctly and ensure the material's fitness for its intended analytical purpose.

Data Presentation: Summary of Analytical Data

The quantitative data on a Certificate of Analysis for **N-Desmethyl Enzalutamide-d6** is typically presented in a clear, tabular format. The following tables summarize the key analytical specifications and representative results.

Table 1: General Information and Physicochemical Properties

Parameter	Specification
Product Name	N-Desmethyl Enzalutamide-d6
Synonyms	4-{3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-bis(methyl-d3)-4-oxo-2-thioxoimidazolidin-1-yl}-2-fluorobenzamide[4]
Molecular Formula	C ₂₀ H ₈ D ₆ F ₄ N ₄ O ₂ S[10]
Molecular Weight	456.45 g/mol [10]
Appearance	White to Off-White Solid
Solubility	Soluble in DMSO, Methanol

Table 2: Quality and Purity Assessment

Analytical Test	Method	Specification	Representative Result
Chemical Purity	HPLC-UV	≥ 98.0%	99.5%
Mass Identity	LC-MS (ESI+)	Conforms to structure	Conforms
Structural Identity	¹ H-NMR	Conforms to structure	Conforms
Isotopic Purity	Mass Spectrometry	≥ 99 atom % D	99.7 atom % D
Water Content	Karl Fischer Titration	≤ 1.0%	0.2%
Residual Solvents	GC-MS	≤ 0.5% Total Solvents	< 0.1%
Assay (as is)	Mass Balance	Report Value	99.2%

Experimental Protocols

Detailed methodologies are crucial for understanding how the quality of the reference standard was assessed. The following are representative protocols for the key experiments cited in the CoA.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method determines the percentage of the main compound relative to any impurities.

- Instrumentation: HPLC system with UV-Vis Detector.
- Column: C18 reverse-phase column (e.g., Kinetex C18, 150 x 4.6 mm, 5 μ m).[\[11\]](#)
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic solvent. For example:
 - Solvent A: 20 mM Ammonium Acetate in water, pH 4.6.[\[11\]](#)
 - Solvent B: Acetonitrile.[\[11\]](#)
 - Example Gradient: 60% A / 40% B.[\[11\]](#)
- Flow Rate: 1.0 - 1.5 mL/min.[\[11\]](#)
- Column Temperature: 40 °C.
- Detection Wavelength: 270 nm.[\[11\]](#)[\[12\]](#)
- Injection Volume: 10 μ L.
- Procedure: A solution of **N-Desmethyl Enzalutamide-d6** is prepared in a suitable diluent (e.g., Acetonitrile) and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks detected to calculate the purity percentage.

Identity and Isotopic Purity by Mass Spectrometry (MS)

This technique confirms the molecular weight of the compound and the successful incorporation of deuterium atoms.

- Instrumentation: Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

- Ionization Mode: Positive (ESI+).
- Procedure for Identity: The sample is infused or injected into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion. The observed mass is compared to the calculated theoretical mass of the deuterated compound ($C_{20}H_8D_6F_4N_4O_2S$) to confirm its identity.
- Procedure for Isotopic Purity: The relative intensities of the mass peaks for the deuterated compound (d6) and any lower-deuterated species (d0 to d5) are measured. The isotopic purity is calculated based on the distribution of these isotopic peaks, confirming that the desired level of deuterium incorporation has been achieved.[\[13\]](#)

Structural Confirmation by Nuclear Magnetic Resonance (1H -NMR)

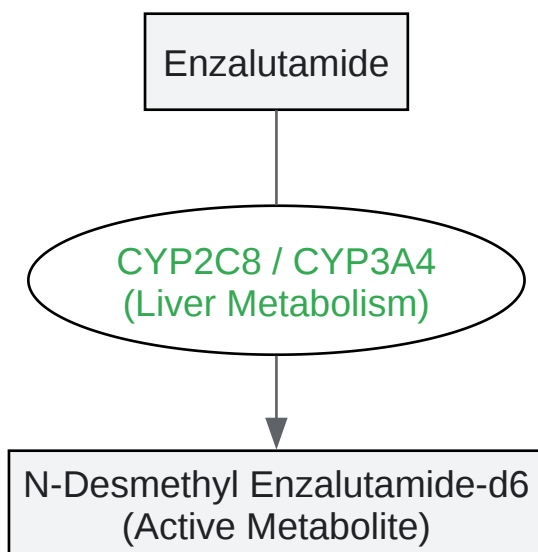
NMR spectroscopy provides detailed information about the chemical structure of the molecule and confirms the position of the deuterium labels.

- Instrumentation: 400 or 500 MHz NMR Spectrometer.[\[14\]](#)
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO- d_6) or Chloroform- d ($CDCl_3$).
- Procedure: A small amount of the sample is dissolved in the NMR solvent, and the 1H -NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the observed peaks are compared to the expected spectrum for N-Desmethyl Enzalutamide. For the d6 variant, the proton signals corresponding to the two methyl groups (gem-dimethyl) on the imidazolidine ring should be absent or significantly reduced, confirming successful deuteration at this position.

Mandatory Visualizations

Metabolic Pathway of Enzalutamide

Enzalutamide is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2C8 to its active metabolite, N-Desmethyl Enzalutamide.[\[1\]](#)

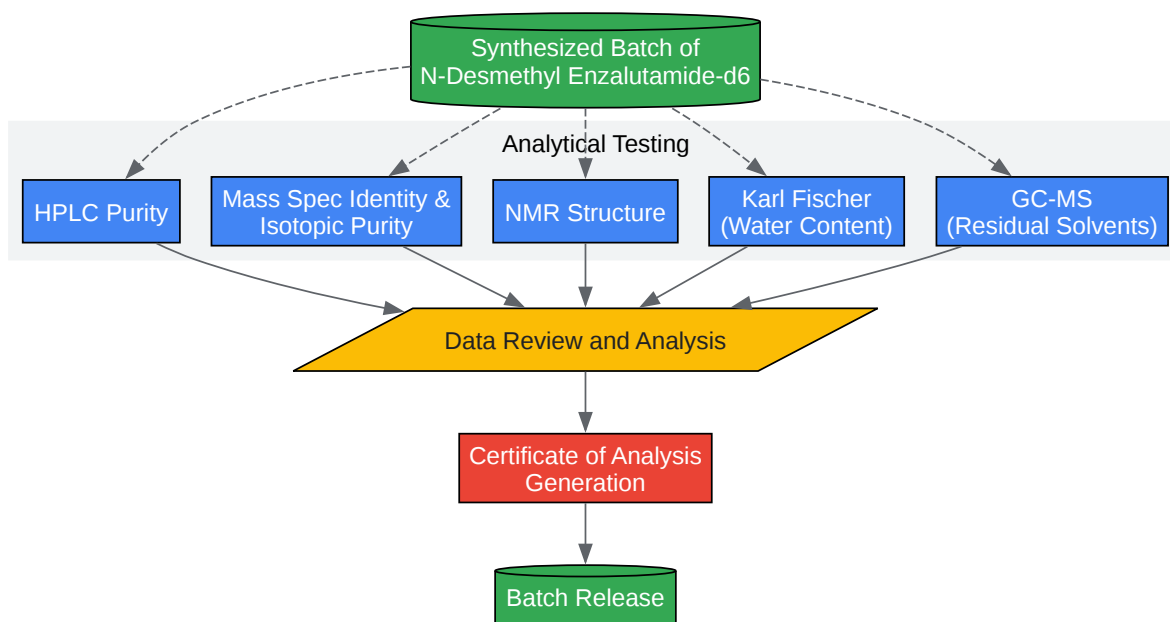


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Metabolism of Enzalutamide to its active N-desmethyl form.

Experimental Workflow for Quality Control

The following diagram illustrates the typical workflow for the quality control testing and certification of a **N-Desmethyl Enzalutamide-d6** reference standard batch.



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Quality control workflow for reference standard certification.

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